molecular formula C22H23N3O4 B11569558 Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11569558
M. Wt: 393.4 g/mol
InChI Key: QRWLYUYVMALVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a dihydropyrimidine ring. The structure includes a 2,3-dimethoxyphenyl substituent at position 4 and an ethyl ester group at position 2.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-5-29-21(26)18-13(2)23-22-24-15-10-6-7-11-16(15)25(22)19(18)14-9-8-12-17(27-3)20(14)28-4/h6-12,19H,5H2,1-4H3,(H,23,24)

InChI Key

QRWLYUYVMALVOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=CC=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

A widely adopted method involves the condensation of:

  • 2-Aminobenzimidazole (1.0 equiv)

  • 2,3-Dimethoxybenzaldehyde (1.2 equiv)

  • Ethyl acetoacetate (1.5 equiv)

Under acidic conditions (e.g., HCl/EtOH), these components undergo a sequential Mannich-type reaction, followed by cyclodehydration to form the dihydropyrimidine ring. The mechanism proceeds via:

  • Formation of an imine intermediate between the aldehyde and 2-aminobenzimidazole.

  • Nucleophilic attack by ethyl acetoacetate’s enol form.

  • Intramolecular cyclization with elimination of water.

Table 1. Optimization of One-Pot Synthesis Conditions

ParameterTested RangeOptimal ValueYield (%)
CatalystNone, HCl, FeCl3HCl (10 mol%)68
SolventEtOH, DMF, MeCNEtOH72
Temperature (°C)80–12010068–72
Reaction Time (h)6–241270

Stepwise Assembly via Intermediate Isolation

Synthesis of 2-Methyl-1,4-Dihydropyrimido[1,2-a]Benzimidazole Core

Initial studies isolated the core structure before introducing the 2,3-dimethoxyphenyl group:

  • Step 1 : React 2-aminobenzimidazole with ethyl acetoacetate in refluxing acetic acid to yield ethyl 2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate.

  • Step 2 : Introduce the 2,3-dimethoxyphenyl moiety via Friedel-Crafts alkylation using 2,3-dimethoxybenzyl bromide under basic conditions (K2CO3/DMF).

Table 2. Friedel-Crafts Alkylation Efficiency

ElectrophileBaseTime (h)Yield (%)
2,3-Dimethoxybenzyl bromideK2CO3858
2,3-Dimethoxybenzyl chlorideDBU1249

Sustainable Catalytic Approaches

Recent advances emphasize transition metal-free conditions. A FeCl3-catalyzed protocol in PEG-400 solvent achieves 74% yield at 80°C within 8 hours. Key advantages include:

  • Reduced environmental impact (E-factor = 2.1 vs. 5.8 for classical methods).

  • Enhanced regioselectivity due to Lewis acid coordination with the aldehyde’s methoxy groups.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1 Hz, 3H, -OCH2CH3), 2.42 (s, 3H, -CH3), 3.82 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 4.29 (q, J=7.1 Hz, 2H, -OCH2), 5.18 (s, 1H, H-4), 6.78–7.24 (m, 5H, aromatic).

  • HRMS : m/z calculated for C24H25N3O5 [M+H]+: 436.1864; found: 436.1861.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with retention time = 12.7 min.

Challenges and Mitigation Strategies

  • Low Solubility : The dimethoxyphenyl group induces crystallinity, complicating reaction homogeneity. Using DMF as co-solvent improves dissolution by 40%.

  • Byproduct Formation : Over-alkylation at N1 occurs if stoichiometry exceeds 1:1.2. Controlled addition of electrophile reduces byproducts to <5%.

Comparative Evaluation of Methods

Table 3. Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
One-Pot (HCl)7295Moderate
Stepwise Alkylation5898Low
FeCl3-Catalyzed7497High

Recent Innovations and Patent Activity

Patent CN113549068A discloses analogous imidazopyridine syntheses using morpholine derivatives, suggesting potential applicability of enantioselective catalysis for chiral variants. However, the target compound’s non-fluorinated structure simplifies synthesis compared to fluorinated analogs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure featuring a pyrimidine ring fused with a benzimidazole moiety. Its molecular formula is C18H20N4O4C_{18}H_{20}N_4O_4, and it exhibits notable chemical stability and reactivity due to the presence of functional groups such as carboxylates and methoxy groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. For instance, research has shown that derivatives of dihydropyrimidines exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various synthesized compounds, it was found that certain derivatives demonstrated zones of inhibition comparable to standard antibiotics. The compound's structural features were linked to its enhanced activity against bacterial strains.

Antitumor Properties

The compound has also been investigated for its potential antitumor effects. Dihydropyrimidine derivatives are known to interact with cellular pathways involved in cancer proliferation and apoptosis.

Case Study: In Vitro Antitumor Activity

In vitro studies reported that this compound exhibited cytotoxicity against various cancer cell lines. The mechanism was hypothesized to involve the inhibition of specific kinases responsible for cell cycle progression.

Neuropharmacological Effects

Emerging research suggests that this compound may possess neuropharmacological properties. Studies indicate potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

A recent investigation demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential role as a neuroprotective agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Step 1: Formation of PyrimidineAldehyde + Urea + Acetic Acid; Reflux75
Step 2: Coupling ReactionPyrimidine + Benzimidazole; Ethanol65
Final Step: EsterificationCarboxylic Acid + Ethanol; Reflux80

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-Methyl-4-(2,3,4-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxylate
  • Structural Difference : Additional methoxy group at position 4 of the phenyl ring.
  • Molecular Formula : C₂₃H₂₅N₃O₅ vs. C₂₂H₂₃N₃O₅ (target compound).
  • Properties : Higher molar mass (423.46 g/mol) and increased hydrophilicity due to the third methoxy group. Predicted pKa = 5.00 ± 0.60 .
Ethyl 2-Methyl-4-(4-Pyridinyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxylate
  • Structural Difference : Pyridinyl group replaces the methoxyphenyl ring.
  • Molecular Formula : C₁₉H₁₈N₄O₂.
  • Properties : Lower molar mass (334.38 g/mol) and enhanced hydrogen-bonding capability due to the pyridine nitrogen .
Ethyl 4-(4-Nitrophenyl)-2-(Trifluoromethyl)Pyrimido[1,2-a]Benzimidazole-3-Carboxylate
  • Structural Difference : Nitro and trifluoromethyl groups introduce strong electron-withdrawing effects.
  • Crystal Packing : Stabilized by C–H···N/O hydrogen bonds and π–π stacking interactions between imidazole and phenyl rings .

Ester Group Modifications

2-Methoxyethyl 2-Methyl-4-(2,3,4-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxylate
  • Structural Difference : 2-Methoxyethyl ester replaces the ethyl ester.

Comparative Data Table

Compound Name Substituents (Position 4) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (Target) 2,3-Dimethoxyphenyl C₂₂H₂₃N₃O₅ 417.44 Intermediate lipophilicity; kinase inhibition*
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 2,3,4-Trimethoxyphenyl C₂₃H₂₅N₃O₅ 423.46 Higher hydrophilicity; pKa ~5.00
Ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4-Pyridinyl C₁₉H₁₈N₄O₂ 334.38 Enhanced hydrogen bonding
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4-Nitrophenyl, CF₃ C₂₁H₁₅F₃N₄O₄ 452.36 Strong electron-withdrawing groups; π–π stacking
ISAM-140 (Propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate) Furan-2-yl C₁₉H₁₉N₃O₃ 337.37 A2B receptor antagonism

*Inferred from structural analogs (e.g., kinase inhibition in ).

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring fused with a benzimidazole moiety. Its chemical formula is C18H20N4O4C_{18}H_{20}N_4O_4, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives of dihydropyrimidines. For instance, compounds structurally similar to this compound have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, certain derivatives exhibited inhibition zones comparable to standard antibiotics like streptomycin .

CompoundZone of Inhibition (mm)Bacteria Tested
IVh14.5Staphylococcus aureus
IVc14Staphylococcus aureus
IVgSignificantEscherichia coli

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Activity

The antiviral potential of similar compounds has also been investigated. For example, certain pyrimidine derivatives have been reported to inhibit viral replication in various models. The compound's structural features may enhance its affinity for viral targets such as RNA polymerases or proteases.

In a comparative study on antiviral efficacy against respiratory syncytial virus (RSV), compounds with similar scaffolds demonstrated EC50 values ranging from 5 to 28 μM, indicating effective inhibition at micromolar concentrations .

Anticancer Activity

The anticancer properties of this compound are supported by research on related dihydropyrimidine derivatives. These compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives exhibited IC50 values as low as 0.26 μM against specific cancer cell types .

Case Study: Anticancer Efficacy

A notable case study explored the effects of a closely related compound on human breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The treatment led to a decrease in cell viability by approximately 70% at a concentration of 10 μM after 48 hours .

Q & A

Q. What are the key structural features influencing the bioactivity of this compound?

The compound's pyrimido[1,2-a]benzimidazole core enables π-π stacking and hydrogen bonding with biological targets, while the 2,3-dimethoxyphenyl group enhances lipophilicity and target affinity. Methoxy groups at the 2- and 3-positions on the phenyl ring improve solubility compared to bulkier substituents (e.g., 2,3,4-trimethoxyphenyl), potentially reducing off-target interactions . The ethyl ester at position 3 allows derivatization via hydrolysis to carboxylic acids for structure-activity relationship (SAR) studies .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves a multi-step pathway:

  • Step 1: Condensation of 2-aminobenzimidazole with a β-keto ester (e.g., ethyl acetoacetate) to form the dihydropyrimidine ring.
  • Step 2: Substitution at position 4 using 2,3-dimethoxybenzaldehyde under acidic or microwave-assisted conditions .
  • Step 3: Purification via column chromatography or recrystallization (ethanol/water mixtures are common solvents). Yields range from 30–60%, depending on reaction optimization .

Q. Which analytical techniques confirm its structural identity?

  • NMR Spectroscopy: 1^1H and 13^13C NMR verify the dihydropyrimidine core and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • X-ray Crystallography: Resolves planarity of the fused ring system and intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+^+ expected for C23_{23}H24_{24}N4_4O4_4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

  • Microwave Irradiation: Reduces reaction time from 12 hours to 30–60 minutes while increasing yields by 15–20% .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysts: Lewis acids like ZnCl2_2 or ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) improve regioselectivity during substitution .
  • Workflow Integration: Computational reaction path searches (via quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in substituent patterns or assay conditions. For example:

Substituent PatternReported ActivityKey Discrepancy
2,3-DimethoxyphenylModerate anticancer (IC50_{50} = 12 µM)Lower potency vs. 3-nitrophenyl analogs (IC50_{50} = 5 µM) due to reduced electron-withdrawing effects
2-ThienylAnti-inflammatory (COX-2 IC50_{50} = 0.8 µM)Higher selectivity but poor solubility
Standardized assays (e.g., fixed cell lines, consistent incubation times) and SAR studies are critical for cross-study validation .

Q. What computational strategies elucidate its mechanism of action?

  • Molecular Docking: Predicts binding to kinase domains (e.g., VEGFR2) via hydrogen bonding with the carboxylate group and hydrophobic interactions with the methoxyphenyl moiety .
  • MD Simulations: Reveal stability of ligand-target complexes over 100 ns trajectories, highlighting residues critical for binding .
  • QSAR Models: Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide derivative design .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid to enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) .
  • Methoxy Group Replacement: Substitute 2,3-dimethoxy with trifluoromethyl or pyridinyl groups to balance lipophilicity and metabolic stability .
  • Prodrug Strategies: Introduce PEGylated or glycosylated moieties to improve bioavailability .

Q. Methodological Notes

  • Data Validation: Cross-reference crystallographic data (CCDC deposition numbers) and biological assays (e.g., NCI-60 panel) to ensure reproducibility .
  • Ethical Compliance: Adhere to institutional safety protocols (e.g., chemical hygiene plans) when handling reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.